molecular formula C20H16ClN3O2S B2916376 3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride CAS No. 1052404-81-5

3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride

Cat. No.: B2916376
CAS No.: 1052404-81-5
M. Wt: 397.88
InChI Key: FVBOOUVDQMCYEG-UHFFFAOYSA-N
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Description

3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride and its analogues have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and cell proliferation. One study found a compound in this class to be the most potent dual inhibitor of human TS and DHFR known at the time (Gangjee et al., 2008).

Novel Protein Kinase CK2 Inhibitors

Research has identified certain 4-aminothieno[2,3-d]pyrimidine derivatives, closely related to the chemical , as potent ATP-competitive inhibitors of protein kinase CK2. This enzyme is implicated in various cellular processes, including cell cycle progression and apoptosis. One study highlights compounds from this class exhibiting significant inhibitory activity against CK2 (Ostrynska et al., 2016).

Antimicrobial Activity

Derivatives of this compound have shown promise in antimicrobial applications. A study involving similar compounds revealed notable antimicrobial activity, outperforming some reference drugs against certain bacterial strains and fungi (Kolisnyk et al., 2015).

Antitumor Activity

The thieno[2,3-d]pyrimidine scaffold, which is a core part of this compound, has been explored for its antitumor properties. Studies have shown that certain derivatives exhibit potent anticancer activity, comparable to established chemotherapy drugs, against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Other Applications

Further studies have delved into the synthesis of structurally related compounds for diverse applications, including the development of chalcone dyes and exploration of their properties (Ho & Yao, 2013).

Properties

IUPAC Name

3-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S.ClH/c1-12-21-18(23-15-9-5-8-14(10-15)20(24)25)16-11-17(26-19(16)22-12)13-6-3-2-4-7-13;/h2-11H,1H3,(H,24,25)(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBOOUVDQMCYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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